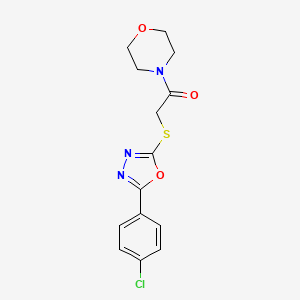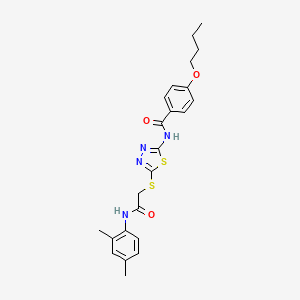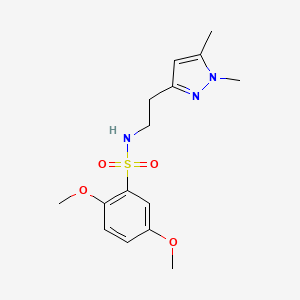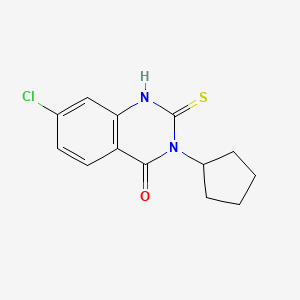![molecular formula C15H21BrN4O2 B2588437 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide CAS No. 2380100-82-1](/img/structure/B2588437.png)
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring via an oxy bridge, and a cyclopentyl group attached to the piperidine nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Oxy Bridge Formation: The bromopyrimidine is then reacted with a suitable phenol or aniline derivative to form the oxy bridge.
Piperidine Ring Formation: The intermediate is then subjected to cyclization to form the piperidine ring.
Carboxamide Formation: Finally, the cyclopentyl group is introduced via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring and cyclopentyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-bromopyrimidin-2-yl)oxy]aniline
- 5-bromopyrimidine
- N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-propylsulfamide (Macitentan)
Uniqueness
4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-cyclopentylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O2/c16-11-9-17-14(18-10-11)22-13-5-7-20(8-6-13)15(21)19-12-3-1-2-4-12/h9-10,12-13H,1-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMGPNXULWWDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2588355.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide](/img/structure/B2588357.png)

![3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione](/img/structure/B2588362.png)
![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)

![N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2588367.png)

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)
![3-(4-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2588374.png)
![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)
